Balanced Lipophilicity (LogP 1.91) vs. Excessively Lipophilic Aryl Analogs (LogP >2.5)
The target compound has a calculated LogP of 1.91, which is within the optimal range for oral bioavailability according to Lipinski's Rule of Five [1]. In contrast, the N-phenyl analog (LogP 2.59) and N-4-chlorophenyl analog (LogP 3.24) exhibit significantly higher lipophilicity, increasing the risk of poor aqueous solubility, high metabolic clearance, and off-target toxicity [2][3].
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.91 |
| Comparator Or Baseline | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (LogP = 2.59); 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (LogP = 3.24) |
| Quantified Difference | ΔLogP = -0.68 relative to phenyl analog; ΔLogP = -1.33 relative to 4-chlorophenyl analog. |
| Conditions | Calculated using XLogP3 method as reported on Molbase/Chembase. |
Why This Matters
Procuring the tert-butyl analog provides a starting point that is far more likely to yield lead-like candidates with favorable ADME profiles compared to the more lipophilic N-aryl alternatives.
- [1] Chembase. Calculated LogP for 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (LogP = 1.910498). View Source
- [2] Molbase. Calculated LogP for 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (LogP = 2.5893). View Source
- [3] Molbase. Calculated LogP for 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (LogP = 3.2427). View Source
